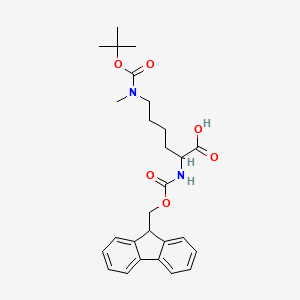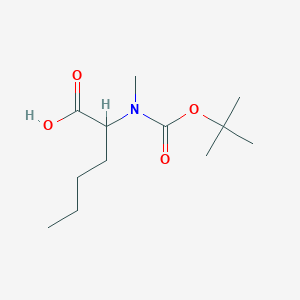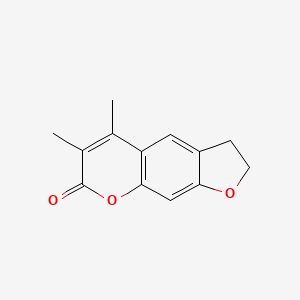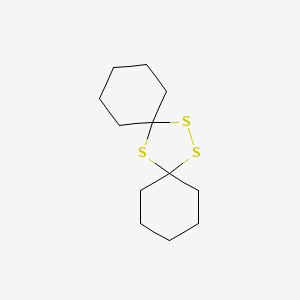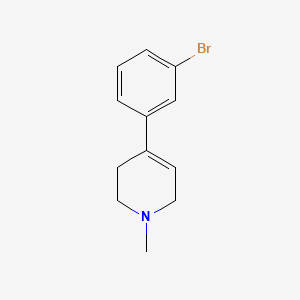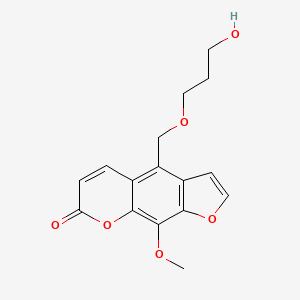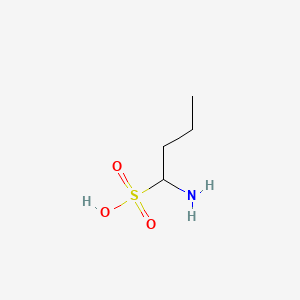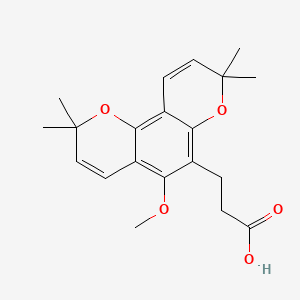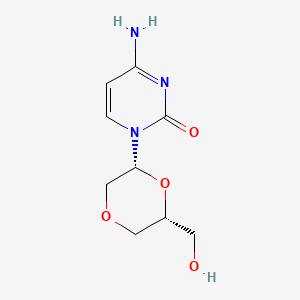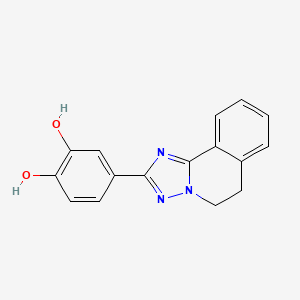
4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol is a complex organic compound characterized by its unique triazoloisoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol typically involves multi-step organic reactions. The process often starts with the preparation of the triazoloisoquinoline core, followed by the introduction of the benzenediol moiety. Common reagents used in these reactions include triazole derivatives, isoquinoline precursors, and phenolic compounds. Reaction conditions may vary, but they generally involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems are often employed to achieve consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)phenol
- m-(5,6-Dihydro-s-triazolo(5,1-a)isoquinolin-2-yl)phenol
Uniqueness
4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol is unique due to its specific triazoloisoquinoline structure combined with the benzenediol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
80830-10-0 |
|---|---|
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
4-(5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinolin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C16H13N3O2/c20-13-6-5-11(9-14(13)21)15-17-16-12-4-2-1-3-10(12)7-8-19(16)18-15/h1-6,9,20-21H,7-8H2 |
InChI-Schlüssel |
KLOKYKDAWPWAJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=NC(=N2)C3=CC(=C(C=C3)O)O)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



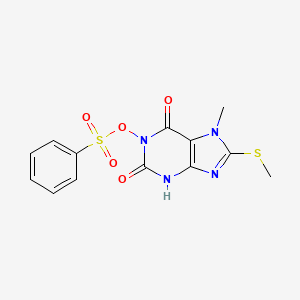
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
